molecular formula C21H18N2O2 B6006138 N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide

N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide

Cat. No. B6006138
M. Wt: 330.4 g/mol
InChI Key: MOQSZZSTUZVQNG-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, also known as NPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NPC belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). NPC has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the formation of a Schiff base between the hydrazone functional group of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide and a target molecule. This reaction can lead to changes in the conformation or activity of the target molecule, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, inhibition of cancer cell growth, and modulation of immune system function. N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide in lab experiments is its versatility – N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide can be used in a variety of assays and experiments to study different biological processes. However, one limitation of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide is its potential toxicity at high concentrations, which can limit its use in certain experiments. Additionally, N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in large-scale experiments.

Future Directions

There are many potential future directions for research on N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, including:
- Further studies on the mechanism of action of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, including the identification of specific target molecules and pathways involved in its effects.
- Development of new synthetic methods for N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide that are more efficient and cost-effective.
- Exploration of the potential therapeutic applications of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, particularly in the treatment of cancer and inflammatory diseases.
- Investigation of the potential use of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide as a diagnostic tool for detecting ROS and other reactive molecules in cells.
- Studies on the toxicity and safety of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, particularly in vivo studies to determine its potential as a therapeutic agent.

Synthesis Methods

N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide can be synthesized using a variety of methods, including condensation reactions between 2-hydroxy-1-naphthaldehyde and cyclopropanecarbohydrazide. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, and their detection is important for understanding the mechanisms of oxidative stress in various diseases. N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide has also been used as a tool for studying the role of ROS in cancer cell growth and metastasis.

properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20-11-10-15-8-4-5-9-16(15)19(20)13-22-23-21(25)18-12-17(18)14-6-2-1-3-7-14/h1-11,13,17-18,24H,12H2,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQSZZSTUZVQNG-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylcyclopropanecarbohydrazide

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